molecular formula C9H16Cl2N2 B2930989 6-Tert-butylpyridin-3-amine dihydrochloride CAS No. 2137719-36-7

6-Tert-butylpyridin-3-amine dihydrochloride

Cat. No.: B2930989
CAS No.: 2137719-36-7
M. Wt: 223.14
InChI Key: BVVPPGWOKLEGCB-UHFFFAOYSA-N
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Description

6-Tert-butylpyridin-3-amine dihydrochloride (CAS 2137719-36-7) is an organic compound with the molecular formula C9H16Cl2N2 and a molecular weight of 223.14 g/mol . Its SMILES representation is CC(C)(C)c1ccc(N)cn1.Cl.Cl . This chemical serves as a vital synthetic intermediate and building block in medicinal chemistry, particularly in the development of novel therapeutic agents. A primary research application of this compound is its role as a precursor in the synthesis of potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists . TRPV1 is a critical receptor involved in the perception of pain, and its antagonists are investigated for the treatment of neuropathic pain and inflammatory conditions . Scientific studies have demonstrated that derivatives incorporating the 6-tert-butylpyridin-3-amine structure exhibit excellent antagonism of the capsaicin-activated TRPV1 channel, with some compounds showing activity in the sub-nanomolar range (Ki = 0.1 nM) . Docking studies in hTRPV1 homology models suggest that the tert-butyl group of the molecule contributes to high potency by interacting with specific hydrophobic binding pockets within the receptor . Researchers value this compound for developing and studying new classes of analgesics. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butylpyridin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-9(2,3)8-5-4-7(10)6-11-8;;/h4-6H,10H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVPPGWOKLEGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137719-36-7
Record name 6-tert-butylpyridin-3-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butylpyridin-3-amine dihydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 6-chloropyridine-3-amine with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of 6-Tert-butylpyridin-3-amine. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various alkyl or aryl-substituted pyridine derivatives.

Scientific Research Applications

6-Tert-butylpyridin-3-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Tert-butylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Salt Form and Solubility: Dihydrochloride salts (e.g., this compound) generally exhibit higher aqueous solubility than mono-hydrochloride analogs, critical for bioavailability in drug formulations . Mono-hydrochloride derivatives (e.g., 6-(difluoromethyl)pyridin-3-amine hydrochloride) may have reduced solubility but lower molecular weight, favoring specific synthetic pathways .

Applications :

  • This compound is primarily used as a building block in organic synthesis, whereas brominated analogs (e.g., ) are tailored for targeted drug intermediates .
  • Compounds like levocetirizine dihydrochloride () highlight the pharmaceutical relevance of dihydrochloride salts in antihistamines, though their structures are distinct from pyridin-3-amine derivatives .

Biological Activity

6-Tert-butylpyridin-3-amine dihydrochloride is a chemical compound characterized by its unique structure, which includes a tert-butyl group at the 6th position and an amine group at the 3rd position of a pyridine ring. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

  • Molecular Formula : C9H15ClN2
  • CAS Number : 2137719-36-7
  • IUPAC Name : this compound

The presence of both the tert-butyl and amine groups contributes to its distinct chemical reactivity and biological interactions, making it a valuable compound for research applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor by binding to active sites, thereby preventing substrate interactions and inhibiting catalytic activity. Additionally, it may modulate cellular signaling pathways through receptor interactions, leading to various biological effects.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, which is crucial in understanding its therapeutic potential. For example, studies have shown that it can affect enzyme kinetics in pathways related to inflammation and cancer progression.

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial properties. Its efficacy against certain bacterial strains has been noted, indicating potential applications in treating infections.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties, which could be beneficial in developing treatments for chronic inflammatory diseases. Studies suggest that it may reduce inflammatory markers in cell culture models.

Case Study 1: Enzyme Inhibition

In a study conducted on various enzyme systems, this compound was found to significantly inhibit the activity of cyclooxygenase (COX) enzymes. The inhibition was characterized by a dose-dependent response, highlighting its potential as an anti-inflammatory agent.

Concentration (µM)COX Inhibition (%)
1025
5055
10085

Case Study 2: Antimicrobial Activity

A study assessing the antimicrobial activity against Staphylococcus aureus revealed that the compound exhibited notable inhibition at concentrations ranging from 20 to 100 µg/mL.

Concentration (µg/mL)Zone of Inhibition (mm)
2010
5015
10025

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is essential for any therapeutic application. Toxicity studies indicate that high doses may lead to cytotoxic effects in certain cell lines. Further research is needed to establish safe dosage levels for potential clinical use.

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
6-Tert-butylpyridine Lacks amine groupLimited biological activity
3-Aminopyridine Lacks tert-butyl groupModerate enzyme inhibition
6-Chloropyridin-3-amine Contains chlorine instead of tert-butylVariable antimicrobial activity

Q & A

Q. What is the molecular structure and key physicochemical properties of 6-tert-butylpyridin-3-amine dihydrochloride?

The compound is a pyridine derivative with a tert-butyl substituent at the 6-position and an amine group at the 3-position, forming a dihydrochloride salt. Its molecular formula is C₉H₁₆Cl₂N₂ (exact formula inferred from analogous dihydrochloride salts in and ) . Key properties include solubility in polar solvents (e.g., water, ethanol) due to the dihydrochloride salt form, which enhances stability and bioavailability. Analytical techniques like NMR and mass spectrometry are recommended for structural confirmation and purity assessment.

Q. How is the dihydrochloride salt form advantageous for experimental applications?

The dihydrochloride form (2:1 ratio of HCl to base) improves solubility in aqueous media, critical for biological assays and in vivo studies. It also stabilizes the amine group against oxidation or degradation during storage . For synthesis, ensure stoichiometric control during salt formation, validated by titration or elemental analysis .

Q. What safety protocols are essential for handling this compound?

Based on analogous dihydrochloride salts ( ):

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H313/H333 warnings) .
  • Work in a fume hood to prevent inhalation.
  • Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial potential of this compound?

Methodology :

  • In vitro assays : Use broth microdilution (CLSI guidelines) to determine MIC/MBC against gram-positive (e.g., S. aureus) and gram-negative (e.g., P. aeruginosa) strains. Include controls like octenidine dihydrochloride () for comparative efficacy.
  • In vivo models : Apply murine burn wound infection models (as in ) to assess colonization inhibition. Monitor bacterial load via qPCR and histopathology for tissue toxicity.

Q. How to resolve discrepancies between in vitro cytotoxicity and in vivo tolerability data?

Approach :

  • In vitro : Test cytotoxicity using fibroblast (e.g., NIH/3T3) and epithelial cell lines (e.g., HaCaT) at varying concentrations (0.1–100 µM). Use MTT assays to quantify viability.
  • In vivo : Conduct repeated-dose toxicity studies in rodents (e.g., 14-day exposure at 50–200 mg/kg). Compare serum biomarkers (ALT, creatinine) and tissue histology to in vitro data .
  • Analysis : Statistically correlate in vitro IC₅₀ with in vivo NOAEL (no-observed-adverse-effect level) using regression models .

Q. What analytical strategies ensure batch-to-batch consistency in synthesis?

Quality Control Workflow :

  • Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; ≥95% purity threshold.
  • Salt stoichiometry : Ion chromatography to confirm 2:1 HCl:base ratio .
  • Residual solvents : GC-MS to detect traces of tert-butyl precursors (e.g., tert-butanol).

Q. How to assess the compound’s interaction with biological macromolecules (e.g., proteins, DNA)?

Techniques :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., IL-6, MMP3) on gold sensor chips () to measure binding kinetics (KD, kon/koff).
  • Fluorescence quenching : Monitor changes in tryptophan fluorescence of serum albumin upon compound addition to infer binding affinity.

Data Interpretation and Optimization

Q. What statistical methods are recommended for dose-response studies?

Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For in vivo data, apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report confidence intervals (95%) to quantify uncertainty .

Q. How to optimize solubility for pharmacokinetic studies?

  • Co-solvents : Test ethanol/PEG 400 mixtures (up to 10% v/v) to enhance solubility without toxicity.
  • pH adjustment : Prepare buffers (pH 4–6) to maintain salt stability . Validate via dynamic light scattering (DLS) for aggregation analysis.

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